molecular formula C18H26N4O B4435248 N-[1-methyl-2-(2-piperidin-1-ylethyl)benzimidazol-5-yl]propanamide

N-[1-methyl-2-(2-piperidin-1-ylethyl)benzimidazol-5-yl]propanamide

Cat. No.: B4435248
M. Wt: 314.4 g/mol
InChI Key: AXXNLOVZWNYEIM-UHFFFAOYSA-N
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Description

N-[1-methyl-2-(2-piperidin-1-ylethyl)benzimidazol-5-yl]propanamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is known for its diverse range of biological activities and has been studied for its potential therapeutic applications.

Properties

IUPAC Name

N-[1-methyl-2-(2-piperidin-1-ylethyl)benzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-3-18(23)19-14-7-8-16-15(13-14)20-17(21(16)2)9-12-22-10-5-4-6-11-22/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXNLOVZWNYEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCN3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323256
Record name N-[1-methyl-2-(2-piperidin-1-ylethyl)benzimidazol-5-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647508
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896594-46-0
Record name N-[1-methyl-2-(2-piperidin-1-ylethyl)benzimidazol-5-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-2-(2-piperidin-1-ylethyl)benzimidazol-5-yl]propanamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 1-methyl-2-(2-piperidin-1-ylethyl)halide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with propanoyl chloride to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[1-methyl-2-(2-piperidin-1-ylethyl)benzimidazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole or piperidine derivatives.

Scientific Research Applications

N-[1-methyl-2-(2-piperidin-1-ylethyl)benzimidazol-5-yl]propanamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-methyl-2-(2-piperidin-1-ylethyl)benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a benzimidazole core.

    Etonitazene: An analgesic with a benzimidazole structure.

    Omeprazole: An antiulcer drug containing a benzimidazole ring.

Uniqueness

N-[1-methyl-2-(2-piperidin-1-ylethyl)benzimidazol-5-yl]propanamide is unique due to its specific substitution pattern and the presence of the piperidine moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-methyl-2-(2-piperidin-1-ylethyl)benzimidazol-5-yl]propanamide
Reactant of Route 2
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N-[1-methyl-2-(2-piperidin-1-ylethyl)benzimidazol-5-yl]propanamide

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